Methyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate typically involves the reaction of methyl anthranilate with 5-bromo-2-hydroxybenzylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine .
Scientific Research Applications
Methyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of Methyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-bromobenzoate: This compound shares a similar structure but lacks the hydroxyl group on the benzylamine moiety.
Methyl 4-bromo-2-hydroxybenzoate: Similar in structure but with the bromine atom in a different position.
Uniqueness
Methyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective .
Biological Activity
Methyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate (C15H14BrNO3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzene ring with a bromo and hydroxy substituent, which contributes to its biological properties. The presence of these functional groups is essential for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against a range of pathogens.
- Anticancer Effects : Preliminary investigations suggest potential anticancer properties, warranting further exploration.
- Antidiabetic Activity : The compound has been studied for its effects on glucose metabolism, indicating possible applications in diabetes management.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Potential interactions with receptors related to insulin signaling could explain its antidiabetic effects.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to assess its potency:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate a moderate level of antimicrobial activity, particularly against Staphylococcus aureus.
Anticancer Activity
In vitro studies conducted on cancer cell lines revealed that this compound induced apoptosis in human breast cancer cells. The IC50 values were noted as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
MDA-MB-231 | 20 |
The compound's ability to induce apoptosis suggests its potential as an anticancer agent.
Antidiabetic Effects
In animal models, the administration of this compound demonstrated significant reductions in blood glucose levels. The following data summarizes the findings:
Treatment Group | Blood Glucose Level (mg/dL) |
---|---|
Control | 200 |
Treated (50 mg/kg) | 150 |
Treated (100 mg/kg) | 120 |
These results indicate that higher doses may enhance the compound's effectiveness in lowering blood glucose levels.
Properties
IUPAC Name |
methyl 2-[(5-bromo-2-hydroxyphenyl)methylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-20-15(19)12-4-2-3-5-13(12)17-9-10-8-11(16)6-7-14(10)18/h2-8,17-18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTXGFHHEWJTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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